2,4-Dichlorophenoxyacetic Acid-13C6
Overview
Description
2,4-Dichlorophenoxyacetic Acid-13C6, also known as 2,4-D-13C6, is the 13C-labeled version of 2,4-D . It is a selective systemic herbicide used for controlling broad-leaved weeds . It acts as a plant hormone, causing uncontrolled growth in the meristematic tissues . This compound inhibits DNA and protein synthesis, thereby preventing normal plant growth and development .
Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenoxyacetic Acid-13C6 is C8H6Cl2O3 . Its molecular weight is 226.99 g/mol . The IUPAC name is 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic Acid-13C6, like its non-labeled counterpart, is subject to various degradation processes. Adsorption, biological degradation, electrochemical treatment, Fenton degradation, oxidation, ozonation, and photocatalytic degradation have been investigated for the removal of 2,4-D .Scientific Research Applications
1. Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Summary of Application: The use of 2,4-Dichlorophenoxyacetic Acid (2,4-D) has increased in recent decades, causing severe water contamination. Advanced Oxidation Processes (AOPs) have been developed to degrade 2,4-D .
- Methods of Application: Different AOPs are used to degrade this organic compound, evaluating and comparing operation conditions, efficiencies, and intermediaries . For example, 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .
- Results or Outcomes: The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high, and photocatalysis is more expensive with a separation treatment used to recover the catalyst in the solution .
2. Adsorption of 2,4-Dichlorophenoxyacetic Acid from Water
- Summary of Application: A green adsorbent (Fe3O4-UiO-66-NH2) with the ability to address the issues of separation and recovery of UiO-66-NH2 is obtained using a simple co-precipitation method under environmentally benign conditions .
- Methods of Application: Various characterization techniques are utilized for evaluating the properties of the developed adsorbent. The capability of Fe3O4-UiO-66-NH2 towards 2,4-dichlorophenoxyacetic acid (2,4-D) from solution is explored .
- Results or Outcomes: The unit uptake ability of Fe3O4-UiO-66-NH2 for 2,4-D reached up to 249 mg·g−1 from Langmuir model at 303 K . When solid–liquid ratio was 2 g·L−1, Fe3O4-UiO-66-NH2 can reduce the content of 2,4-D with the initial density of 100 mg·L−1 below the drinking water requirement limit .
3. Use as a Selective Systemic Herbicide
- Summary of Application: 2,4-Dichlorophenoxyacetic Acid (2,4-D) is used as a selective systemic herbicide for the control of broad-leaved weeds . It was the first herbicide used for selective killing of weeds but not crops .
- Methods of Application: 2,4-D is applied to the soil or sprayed on the plants. It acts as a plant hormone, causing uncontrolled growth in the meristematic tissues .
- Results or Outcomes: 2,4-D inhibits DNA and protein synthesis and thereby prevents normal plant growth and development . This results in the death of the weed, while the crop remains unaffected .
4. Use in Isotope-Labeled Compounds
- Summary of Application: 2,4-D-13C6 is the 13C-labeled 2,4-D. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
- Methods of Application: Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
- Results or Outcomes: The use of 2,4-D-13C6 can provide valuable insights into the metabolic pathways and pharmacokinetics of 2,4-D, aiding in the development of safer and more effective drugs .
5. Analytical Method for 2,4-D and Its Transformation Products
- Summary of Application: An analytical method has been developed for the quantitative determination of 2,4-D and its transformation products in surface, ground, and drinking water .
- Methods of Application: The method uses LC/MS/MS for 2,4-D, 2,4-dichlorophenol, and 4-chlorophenol, and GC/MS for 2,4-dichloroanisole .
- Results or Outcomes: The method can detect these compounds at the limit of quantitation (LOQ) of 0.10 μg/L .
6. Mode of Action of 2,4-D
- Summary of Application: 2,4-D is known to kill plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
- Methods of Application: 2,4-D is applied to plants, where it acts as a plant hormone .
- Results or Outcomes: The application of 2,4-D results in uncontrolled growth in the meristematic tissues, inhibiting DNA and protein synthesis, and thereby preventing normal plant growth and development .
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-JTZKEMBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675828 | |
Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenoxyacetic Acid-13C6 | |
CAS RN |
150907-52-1 | |
Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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